molecular formula C18H33ClN2O5S B1669177 Clindamycin CAS No. 18323-44-9

Clindamycin

货号: B1669177
CAS 编号: 18323-44-9
分子量: 425.0 g/mol
InChI 键: KDLRVYVGXIQJDK-AWPVFWJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin . It is a well-characterized inhibitor of bacterial protein synthesis, binding exclusively to the 50S ribosomal subunit . This binding action prevents peptide bond formation, thereby exerting a bacteriostatic effect on susceptible organisms . Its research applications are extensive, making it a valuable tool for in vitro studies. The compound's spectrum of activity is particularly relevant for investigating gram-positive aerobic bacteria, including Staphylococcus aureus (methicillin-susceptible strains) and streptococci, as well as a wide range of anaerobic bacteria . Researchers utilize this compound to study mechanisms of antimicrobial resistance, such as ribosomal modification encoded by erm genes, which can be identified via the D-test, and which can confer cross-resistance to macrolide antibiotics . Beyond bacteriology, this compound has demonstrated utility in parasitology research, showing activity against protozoans like Plasmodium falciparum (malaria) and Toxoplasma gondii (toxoplasmosis), often in combination with other agents . This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLRVYVGXIQJDK-AWPVFWJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21462-39-5 (mono-hydrochloride), 58207-19-5 (mono-HCl, mono-hydrate)
Record name Clindamycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022836
Record name Clindamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Yellow, amorphous solid

CAS No.

18323-44-9
Record name Clindamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18323-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clindamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLINDAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U02EL437C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLINDAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

准备方法

Reaction Mechanism

  • Vilsmeier Reagent Formation : POCl₃ reacts with DMF to generate chloroiminium ions, which selectively chlorinate lincomycin’s 7(R)-hydroxyl group.
  • Hydrolysis and Crystallization : The chlorinated intermediate undergoes alkaline hydrolysis, followed by hydrochloric acid-mediated crystallization to produce this compound hydrochloride alcoholate.

Process Optimization

  • Solvent System : Acetone enhances reaction homogeneity and product solubility.
  • Catalysis : Pyridine and triethylamine accelerate esterification, achieving 85–90% conversion.
  • Deprotection : Sodium carbonate dissociates protected intermediates, improving purity to >98%.

Advantages :

  • Eliminates TPPO byproducts
  • Higher regioselectivity for 7(R)-chlorination
  • Scalable for industrial production.

Enzymatic and Hybrid Synthesis Approaches

Recent innovations explore biocatalysis to streamline synthesis:

Lipase-Catalyzed Acylation

Candida antarctica lipase B (CAL-B) enables one-step synthesis of this compound esters (e.g., palmitate) with 90% regioselectivity for the 2-hydroxyl group.

  • Conditions : Toluene solvent, 50°C, 12-hour reaction
  • Yield : 92% for this compound palmitate vs. <50% in chemical methods.

Hybrid Protection-Deprotection Strategies

Patent CN107652332B introduces a sodium carbonate-mediated deprotection step that reduces hydrolysis-induced degradation:

  • Isopropylidene Protection : Triethyl orthoformate and p-toluenesulfonic acid in acetone yield protected intermediates.
  • Controlled Hydrolysis : Glacial acetic acid/hydrochloric acid mixture minimizes side reactions (conversion: 95%).

Comparative Analysis of Industrial Methods

Parameter Rydon Reagent POCl₃ Method Enzymatic Approach
Yield 70–75% 85–90% 90–92%
Byproducts TPPO Minimal None
Reaction Steps 5–7 4–5 1
Environmental Impact High Moderate Low
Scalability Limited High Moderate

Key Findings :

  • The POCl₃ method balances efficiency and scalability, dominating current production.
  • Enzymatic routes, though nascent, offer sustainability advantages for derivative synthesis.

化学反应分析

克林霉素会发生各种化学反应,包括:

这些反应中常用的试剂包括氯化剂、氧化剂和还原剂。 这些反应的主要产物是克林霉素盐酸盐及其代谢物 .

科学研究应用

克林霉素具有广泛的科学研究应用:

作用机制

相似化合物的比较

Tetracyclines vs. Clindamycin

  • Mechanism : Tetracyclines (e.g., doxycycline) inhibit the 30S ribosomal subunit, whereas this compound targets the 50S subunit. Both reduce Cutibacterium acnes in acne but via distinct pathways .
  • Efficacy : In acne, this compound’s anti-inflammatory effects complement its antibacterial activity, achieving comparable efficacy to tetracyclines. However, tetracyclines are preferred for moderate-to-severe cases due to broader anti-inflammatory action .
  • Resistance : Tetracycline resistance in C. acnes is rising, but this compound remains effective in regions without widespread resistance .

Table 1: Topical this compound vs. Azithromycin in Acne

Parameter This compound 1% Gel Azithromycin 2% Gel
Efficacy (Lesion Reduction) 68% 72%
Resistance Development Low (Region-dependent) Not observed
Adverse Effects Mild irritation Similar irritation

Intra-Abdominal Infections

This compound is often combined with aminoglycosides (e.g., gentamicin) or β-lactams:

  • Cefoxitin: this compound + gentamicin showed similar efficacy to cefoxitin monotherapy in perforated appendicitis (cure rates: 89% vs. 87%) .
  • Imipenem: In severe intra-abdominal infections, imipenem monotherapy outperformed this compound + tobramycin (cure rates: 92% vs. 85%) due to broader Gram-negative coverage .
  • Meropenem : Comparable efficacy to this compound + tobramycin in advanced appendicitis, but meropenem requires fewer doses .

Malaria Treatment

This compound + quinine is a second-line therapy for uncomplicated falciparum malaria:

  • Artesunate + this compound : Similar 28-day parasitological failure rates (RR 0.57, 95% CI 0.26–1.24) but longer parasite clearance time (16.7 hours longer) with this compound + quinine .
  • Quinine Monotherapy: this compound + quinine reduced parasitological failure risk by 86% (RR 0.14, 95% CI 0.07–0.29) in 3-day regimens .

Biofilm Disruption in Bacterial Vaginosis

  • Dequalinium Chloride (DQC) : At 8.11 µg/mL, DQC and this compound both reduced Gardnerella biofilm biomass by 50%. However, DQC was superior in biomass reduction (p < 0.05), while this compound better inhibited metabolic activity .

Resistance Patterns

Macrolide-Lincosamide Resistance

  • Methylase-Mediated Resistance : Constitutive methylase production in Streptococcus spp. and Staphylococcus spp. confers cross-resistance to this compound and macrolides (e.g., erythromycin) .
  • Inducible Resistance : Staphylococcus aureus may develop inducible this compound resistance during therapy, necessitating D-zone testing before use .

Table 2: Resistance Rates in Group B Streptococci (GBS)

Antibiotic Resistance Rate (Elderly Women) Resistance Rate (Pregnant Women)
Erythromycin 22% 14.6%
This compound 14% 8.2%
Dual Resistance 11% 7.7%

生物活性

Clindamycin is an antibiotic belonging to the lincosamide class, primarily effective against anaerobic bacteria and certain protozoa. It is widely used in clinical settings for treating various infections, including skin and soft tissue infections, respiratory tract infections, and certain types of bone infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, thereby blocking peptide bond formation during translation. This mechanism is similar to that of macrolides but differs in its binding site preference, making this compound effective against a range of Gram-positive cocci and anaerobic bacteria.

Key Points:

  • Target : 50S ribosomal subunit.
  • Effect : Inhibition of protein synthesis.
  • Spectrum : Effective against anaerobes and some protozoa.

Clinical Applications

This compound is indicated for various infections, particularly those caused by anaerobic bacteria. Its effectiveness is highlighted in several case studies:

Case Study Highlights:

  • Skin and Soft Tissue Infections : this compound has shown significant efficacy in treating cellulitis and abscesses caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Bone Infections : In osteomyelitis cases, this compound demonstrated favorable outcomes when combined with surgical intervention.
  • Periodontal Disease : A study indicated that this compound could improve glycemic control in diabetic patients with periodontal disease, showing a mean reduction in HbA1c levels .

Efficacy Against Specific Pathogens

This compound's activity against various pathogens can be summarized in the following table:

PathogenSensitivityClinical Relevance
Staphylococcus aureusSensitiveCommonly used for skin and soft tissue infections
Streptococcus pneumoniaeVariableEffective in respiratory tract infections
Bacteroides fragilisSensitiveKey in treating anaerobic infections
Clostridium difficileResistantCaution advised due to potential for C. difficile infection

Resistance Patterns

Resistance to this compound can occur through various mechanisms, including:

  • Methylation of adenine residues in the 23S rRNA, which alters the binding site.
  • Efflux pumps that expel the antibiotic from bacterial cells.

Monitoring resistance patterns is crucial, especially in hospital settings where resistant strains may emerge.

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can lead to side effects such as gastrointestinal disturbances and a risk of C. difficile-associated diarrhea. The incidence of C. difficile infection has been noted to increase with this compound use, necessitating careful patient monitoring .

Important Considerations:

  • Caution in prescribing for patients with a history of gastrointestinal disorders.
  • Monitoring for signs of C. difficile infection during treatment.

常见问题

Q. What statistical methods resolve contradictions in this compound’s efficacy for bacterial vaginosis trials?

  • Methodological Answer : Apply mixed-effects models to adjust for covariates (e.g., gestational age). Perform subgroup analysis (oral vs. vaginal routes) and assess robustness with hypothetical outcome scenarios (sensitivity analysis). Use I<sup>2</sup> statistics to quantify heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin
Reactant of Route 2
Clindamycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。